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Compound of Interest

Compound Name: DS39201083 sulfate

Cat. No.: B1192660

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS39201083 sulfate is a novel, potent analgesic agent derived from the natural product
conolidine. Preclinical studies have demonstrated its efficacy in models of nociceptive pain,
suggesting its potential as a non-opioid alternative for pain management. This technical guide
provides a comprehensive overview of the available data on DS39201083 sulfate, including its
mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.
A key focus is placed on its interaction with the atypical chemokine receptor 3 (ACKR3), which
is believed to underpin its analgesic effects without engaging the mu-opioid receptor pathway,
thereby avoiding common opioid-related side effects.
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Property Value
Compound Name DS39201083 sulfate
Synonyms DS-39201083, DS 39201083

5-methyl-1,4,5,7-tetrahydro-2,5-

Chemical Name ethanoazocino[4,3-b]indol-6(3H)-one sulfuric
acid

Molecular Formula C16H20N205S

Molecular Weight 352.41 g/mol

CAS Number Unknown

Origin Derivative of conolidine, an indole alkaloid

Preclinical Efficacy in Nociceptive Pain Models

DS39201083 has demonstrated significant analgesic effects in established murine models of
nociceptive pain, namely the acetic acid-induced writhing test and the formalin test. These
studies indicate that DS39201083 is more potent than its parent compound, conolidine.[1][2]

Acetic Acid-Induced Writhing Test

This model assesses visceral nociception. Intraperitoneal injection of acetic acid induces
abdominal constrictions, or "writhes," which are counted as a measure of pain.

Quantitative Data:

Administration % Inhibition of
Compound Dose (mg/kg) . ED50 (mgl/kg)
Route Writhing
DS39201083 s.C. 3 85.3 0.83
Conolidine s.C. 10 78.9 3.9
Indomethacin p.o. 10 89.2 1.8
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Data extracted from Arita, T., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15),
1938-1942.

Formalin Test

The formalin test models both acute (neurogenic) and persistent (inflammatory) pain. A dilute
formalin solution is injected into the paw, and the time spent licking the paw is measured in two
phases.

Quantitative Data:

ED50
Administrat Dose % Inhibition % Inhibition
Compound (mglkg) -
ion Route (mgl/kg) (Phase 1) (Phase 2)
Phase 2
DS39201083 S.C. 3 45.2 75.1 1.2
Conolidine s.C. 10 33.8 62.5 5.8
Indomethacin  p.o. 10 15.7 88.6 2.1

Data extracted from Arita, T., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15),
1938-1942.

Mechanism of Action: The ACKR3 Signaling
Pathway

DS39201083 is notable for its lack of agonist activity at the mu-opioid receptor, the primary
target of traditional opioids.[1][2] Its analgesic properties are believed to be mediated through
the modulation of the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.

ACKRS3 functions as a scavenger receptor for endogenous opioid peptides, such as
enkephalins and dynorphins.[1] By binding to ACKR3, these opioid peptides are internalized
and degraded, which reduces their availability to activate classical opioid receptors (mu, delta,
and kappa) that are involved in pain modulation. It is hypothesized that DS39201083, like its
parent compound conolidine, acts as an antagonist or biased agonist at the ACKR3 receptor.
This action inhibits the scavenging function of ACKR3, thereby increasing the local
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concentration of endogenous opioid peptides. These elevated levels of endogenous opioids
can then act on classical opioid receptors to produce analgesia. A key feature of this pathway is
the recruitment of B-arrestin upon ligand binding to ACKR3.[1][3]
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Caption: Proposed mechanism of action for DS39201083 sulfate.

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments cited in the
evaluation of DS39201083.

Acetic Acid-Induced Writhing Test Protocol

Objective: To assess the peripheral analgesic activity of DS39201083 in a model of visceral

pain.
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Animals: Male ddY mice, weighing 20-25 g.
Procedure:
e Animals are fasted overnight with free access to water.

o DS39201083 sulfate, conolidine, or indomethacin (positive control) are administered
subcutaneously (s.c.) or orally (p.0.) 30 minutes prior to the acetic acid injection. A vehicle
control group receives saline.

» A 0.6% solution of acetic acid in saline is administered intraperitoneally (i.p.) at a volume of
10 mL/kg.

o Immediately after the acetic acid injection, mice are placed in individual observation
chambers.

e The number of writhes (a wave of contraction of the abdominal muscles followed by
extension of the hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the
acetic acid injection.

e The percentage of inhibition of writhing is calculated for each group relative to the vehicle
control group.

e The ED50 value (the dose that produces 50% of the maximum effect) is calculated from the
dose-response curve.
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Caption: Experimental workflow for the acetic acid-induced writhing test.
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Formalin Test Protocol

Objective: To evaluate the analgesic effects of DS39201083 on both neurogenic and
inflammatory pain.

Animals: Male ddY mice, weighing 20-25 g.
Procedure:

e Mice are placed in individual observation chambers for at least 30 minutes before the
experiment to allow for acclimatization.

» DS39201083 sulfate, conolidine, or indomethacin are administered s.c. or p.o. 30 minutes
prior to the formalin injection. A vehicle control group receives saline.

e A 2% formalin solution (in saline) is injected subcutaneously into the plantar surface of the
right hind paw at a volume of 20 pL.

e The cumulative time spent licking the injected paw is recorded in two phases:
o Phase 1 (Neurogenic Pain): 0-5 minutes post-formalin injection.
o Phase 2 (Inflammatory Pain): 15-30 minutes post-formalin injection.

» The percentage of inhibition of licking time is calculated for each phase relative to the vehicle
control group.

e The ED50 value for the second phase is determined from the dose-response curve.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1192660?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Start: Male ddY Mice

[Acclimatization (=30 min)j

Drug Administration
(DS39201083, Conolidine, Indomethacin, or Vehicle)

S.C. Or p.o.

30 min Wait

[s.c. Injection of 2% Formalin into Hind Pawj

Phase 1 Observation (0-5 min)
Record Licking Time
Enterphase (5-15 mina

[Phase 2 Observation (15-30 minD

Record Licking Time

i

Data Analysis:
% Inhibition (Phase 1 & 2) & ED50 (Phase 2)

Click to download full resolution via product page

Caption: Experimental workflow for the formalin test.
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Conclusion and Future Directions

DS39201083 sulfate is a promising novel analgesic that demonstrates potent efficacy in
preclinical models of nociceptive pain. Its unique mechanism of action, which is independent of
the mu-opioid receptor and likely involves the modulation of the ACKR3 pathway, positions it as
a potential therapeutic agent that could circumvent the significant adverse effects associated
with traditional opioid analgesics. Further research is warranted to fully elucidate its
pharmacological profile, including its effects on other pain modalities (e.g., neuropathic pain),
its pharmacokinetic and pharmacodynamic properties, and its safety profile in more extensive
preclinical models. The development of DS39201083 and similar compounds could represent a
significant advancement in the field of pain management.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1192660?utm_src=pdf-body
https://www.benchchem.com/product/b1192660?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8169647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8169647/
https://econpapers.repec.org/article/natnatcom/v_3a11_3ay_3a2020_3ai_3a1_3ad_3a10.1038_5fs41467-020-16664-0.htm
https://econpapers.repec.org/article/natnatcom/v_3a11_3ay_3a2020_3ai_3a1_3ad_3a10.1038_5fs41467-020-16664-0.htm
https://www.researchgate.net/figure/Schematic-representation-of-signaling-pathways-for-ACKR3-Chemokines-ligands-CXCL12-and_fig1_361604316
https://www.benchchem.com/product/b1192660#ds39201083-sulfate-for-nociceptive-pain
https://www.benchchem.com/product/b1192660#ds39201083-sulfate-for-nociceptive-pain
https://www.benchchem.com/product/b1192660#ds39201083-sulfate-for-nociceptive-pain
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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